N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE HYDROCHLORIDE
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Overview
Description
N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of benzamide derivatives. This compound is characterized by its complex molecular structure, which includes a benzo[d]thiazole ring, a dimethylaminoethyl group, and a pyrrolidin-1-ylsulfonyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the benzo[d]thiazole ring: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.
Introduction of the 4-chloro substituent: Chlorination of the benzo[d]thiazole ring using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the dimethylaminoethyl group: This step involves the alkylation of the intermediate compound with dimethylaminoethyl chloride in the presence of a base.
Formation of the pyrrolidin-1-ylsulfonyl group: This step involves the sulfonylation of the intermediate compound with pyrrolidine and a sulfonyl chloride reagent.
Final coupling reaction: The final step involves the coupling of the intermediate compounds to form the target compound, followed by purification and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of specialized catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Scientific Research Applications
N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE HYDROCHLORIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide acetate
Uniqueness
N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE HYDROCHLORIDE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O3S2.ClH/c1-25(2)14-15-27(22-24-20-18(23)6-5-7-19(20)31-22)21(28)16-8-10-17(11-9-16)32(29,30)26-12-3-4-13-26;/h5-11H,3-4,12-15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSMJUKIQOVIGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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